Synthesis Yield Advantage: 72.7% via Vilsmeier-Haack Route vs. 32% for Unoptimized Protocol
3-Methyl-1H-pyrazole-4-carbaldehyde can be synthesized in 72.7% yield via an optimized Vilsmeier-Haack formylation of 2-(propane-2-ylidene)hydrazinecarboxamide using DMF/POCl3, followed by neutralization and extraction . This yield substantially exceeds the 32% yield reported for a less optimized procedure using the same starting material . For broader context, analogous 1-aryl-3-substituted pyrazole-4-carbaldehydes synthesized via Vilsmeier-Haack reaction yield between 55% and 88% [1]. The 72.7% yield places this compound in the upper quartile of achievable efficiencies for this scaffold class, reducing material costs and waste in scale-up scenarios.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 72.7% yield |
| Comparator Or Baseline | Alternative protocol for same compound: 32% yield; class baseline: 55-88% yield range for related aryl-pyrazole-4-carbaldehydes |
| Quantified Difference | 2.27-fold improvement over lower-yield protocol; +17.7% above class minimum |
| Conditions | Vilsmeier-Haack formylation; DMF/POCl3; 0°C to 70°C; 4h; neutralization with NaOH; extraction with EtOAc; column chromatography |
Why This Matters
Higher yield directly reduces procurement volume and cost-per-gram for bulk synthesis campaigns, favoring selection of suppliers utilizing optimized protocols.
- [1] Sofronov, D.S., et al. Domino-reactions of 3-methyl-5-aminopyrazole with 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes. Yield range: 55-88%. View Source
